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Compound of Interest

Compound Name: 5-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1229548 Get Quote

An In-Depth Technical Guide to the Structural Analysis of 5-Chlorobenzo[d]isoxazol-3-ol

Foreword: A Molecule of Duality
To the dedicated researcher, a molecule is not merely a collection of atoms but a dynamic

entity whose structure dictates its function. 5-Chlorobenzo[d]isoxazol-3-ol stands as a

compelling case study in this principle. With the molecular formula C₇H₄ClNO₂, this

heterocyclic compound has garnered interest for its potential as a D-amino acid oxidase

inhibitor, opening avenues for therapeutic development.[1] However, its true structural nature is

nuanced, dominated by the phenomenon of keto-enol tautomerism. It can exist as the hydroxyl-

containing benzo[d]isoxazol-3-ol (lactim or enol form) or the keto-containing 5-

chlorobenzo[d]isoxazol-3(2H)-one (lactam or keto form).

This guide eschews a simple recitation of data. Instead, as Senior Application Scientists, we

will navigate the analytical journey required to comprehensively characterize this molecule. We

will explore why specific techniques are chosen, what their results reveal about this tautomeric

equilibrium, and how, in concert, they provide a definitive structural portrait. Our approach is

rooted in the philosophy that a robust analytical workflow is a self-validating system, where

computational and empirical data converge to form an unassailable conclusion.

Part 1: Foundational Physicochemical Profile
Before delving into advanced spectroscopic techniques, establishing the compound's

fundamental properties is paramount. These characteristics provide the initial framework for its
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identity and behavior. The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol is most commonly

achieved through the cyclization of an appropriate precursor, such as N-hydroxy-5-chloroisatin

oxime, which provides the foundational benzo-fused isoxazole core.[1]

A summary of its key physical constants informs handling, purification, and experimental

design.
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Property Value
Significance &
Rationale

Source

Molecular Weight 169.56 g/mol

Essential for all

stoichiometric

calculations and mass

spectrometry

confirmation.

[2]

Melting Point 216-220 °C

The high melting point

suggests strong

intermolecular forces

in the solid state, likely

hydrogen bonding and

π-π stacking,

providing initial clues

to the solid-state

structure.[1]

[1]

Boiling Point
336.7 °C (at 760

mmHg)

Indicates high thermal

stability and low

volatility.[1]

[1]

Density 1.486 g/cm³

Reflects compact

molecular packing in

the solid state,

consistent with

chlorinated aromatic

heterocycles.[1]

[1]

pKa 13.14 ± 0.20

(predicted)

Suggests weak acidic

character, attributable

to the hydroxyl proton

in the enol tautomer or

the N-H proton in the

keto tautomer. This

value is critical for

designing

crystallization or

[1]
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chromatography

conditions.[1]

Part 2: Probing the Tautomeric State in Solution:
NMR & IR Spectroscopy
In solution, molecules are dynamic. The dominant tautomeric form of 5-
Chlorobenzo[d]isoxazol-3-ol is highly dependent on the solvent environment. Spectroscopic

techniques are our primary tools for investigating this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Solution-State Arbiter
NMR spectroscopy provides the most detailed insight into molecular structure in solution. The

chemical environment of each proton and carbon atom generates a unique signal, allowing us

to piece together the molecular puzzle and observe the influence of tautomerism.

Expertise & Causality: We employ both ¹H and ¹³C NMR. Proton NMR reveals the disposition

of hydrogens on the aromatic ring and, crucially, the presence of either an OH (enol) or NH

(keto) proton. ¹³C NMR is arguably more definitive for tautomer identification; the chemical

shift of the C3 carbon (the carbon bearing the oxygen) is exquisitely sensitive to its

hybridization and bonding, providing a clear distinction between a C-O single bond (enol

form) and a C=O double bond (keto form).

Expected Spectral Features:

¹H NMR: Aromatic protons are expected in the 7.0-8.5 ppm range.[1] The key signal is the

exchangeable proton: a broad singlet for the OH group (enol) or a sharper singlet for the

NH proton (keto), whose chemical shift will vary significantly with solvent and

concentration.

¹³C NMR: The carbonyl carbon (C=O) of a lactam ring typically resonates in the 160-175

ppm range, whereas the carbon of a C-OH group on an aromatic-like ring would be further

upfield. This provides a clear diagnostic marker.
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Protocol 1: NMR Spectroscopic Analysis
Sample Preparation: Dissolve ~5-10 mg of 5-Chlorobenzo[d]isoxazol-3-ol in 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃). Rationale: DMSO is a polar, aprotic solvent that

readily dissolves the compound and can form hydrogen bonds, potentially stabilizing one

tautomer over the other. Comparing spectra in different solvents (e.g., non-polar CDCl₃) is

essential to study the tautomeric shift.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field

strength provides better signal dispersion and resolution, which is critical for resolving the

complex splitting patterns of the aromatic protons.

¹H NMR Acquisition:

Acquire a standard one-pulse proton spectrum with 16-32 scans.

Perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake, and

re-acquire the spectrum. The signal corresponding to the OH or NH proton will disappear,

confirming its identity.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or

more) is required due to the low natural abundance of ¹³C.

Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Data Analysis: Integrate proton signals and assign peaks based on chemical shifts and

coupling constants. Critically analyze the chemical shift of C3 to infer the dominant tautomer

in the chosen solvent.

Infrared (IR) Spectroscopy: The Functional Group
Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. For this system, it provides a direct probe for the C=O group, the hallmark of the

keto tautomer.
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Expertise & Causality: The choice of sampling method (e.g., KBr pellet) is deliberate. It

allows for analysis in the solid state, providing data that can be directly compared to the

definitive X-ray crystallography results. The key is to look for the mutually exclusive signals

of a broad O-H stretch (enol) versus a sharp N-H and a strong C=O stretch (keto).

Expected Spectral Features:

Enol Tautomer: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of a

hydrogen-bonded O-H group.[1]

Keto Tautomer: A sharper N-H stretching vibration (~3100-3300 cm⁻¹) and a strong, sharp

carbonyl (C=O) absorption band around 1680-1720 cm⁻¹.

Part 3: Unambiguous Structural Determination
While solution-state methods reveal dynamic behavior, solid-state analysis provides the

definitive, static picture of the molecule's preferred conformation and intermolecular

interactions.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold
Standard
SC-XRD is the only technique that provides an absolute, three-dimensional map of atomic

positions in the solid state. It will unambiguously determine which tautomer exists in the crystal

lattice and reveal the precise bond lengths, angles, and intermolecular forces that stabilize the

structure.

Trustworthiness: The protocol for SC-XRD is inherently self-validating. The quality of the

diffraction data and the final refined structure are assessed by statistical figures of merit

(e.g., R-factor), ensuring the reliability of the result. From this, we can definitively measure

the C3-O bond length. A length of ~1.36 Å is indicative of a C-O single bond (enol), while

~1.23 Å confirms a C=O double bond (keto).

Workflow 2: Single-Crystal X-ray Diffraction
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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
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Parameter
Hypothetical Value
(Keto Form)

Hypothetical Value
(Enol Form)

Significance

Tautomeric Form

5-

chlorobenzo[d]isoxazo

l-3(2H)-one

5-

Chlorobenzo[d]isoxaz

ol-3-ol

Definitive

identification.

Crystal System Monoclinic Orthorhombic

Describes the

symmetry of the unit

cell.

Space Group P2₁/c Pnma

Describes the

symmetry elements

within the unit cell.

C3-O Bond Length 1.225 Å 1.358 Å

The most critical bond

length for tautomer

assignment.

Hydrogen Bonding N-H···O=C (dimer) O-H···N (catemer)

Reveals the key

intermolecular

interactions stabilizing

the crystal packing.

Mass Spectrometry (MS): Molecular Weight and Formula
Confirmation
Mass spectrometry serves as the ultimate confirmation of the molecule's elemental composition

and provides corroborating structural evidence through fragmentation patterns.

Expertise & Causality: We use high-resolution mass spectrometry (HRMS) to obtain a mass

measurement with high precision (typically to four decimal places). This allows for the

unambiguous determination of the molecular formula, distinguishing it from any other

combination of atoms with the same nominal mass. The observed fragmentation pattern,

particularly the loss of chlorine (Cl), carbon monoxide (CO), or nitric oxide (NO), helps

confirm the connectivity of the core structure.[1] The characteristic isotopic pattern of chlorine

(³⁵Cl:³⁷Cl ratio of ~3:1) serves as an additional, unmistakable signature.
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Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to

an Orbitrap or Time-of-Flight (TOF) mass analyzer. Rationale: ESI is a soft ionization

technique that minimizes fragmentation, ensuring the molecular ion is the base peak.

Orbitrap/TOF analyzers provide the high resolution needed for accurate mass measurement.

Data Acquisition: Acquire the spectrum in positive or negative ion mode. Search for the

protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Analysis:

Determine the accurate mass of the molecular ion.

Use software to calculate the molecular formula that corresponds to this mass within a

narrow tolerance (e.g., < 5 ppm).

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

If fragmentation is induced (MS/MS), analyze the daughter ions to corroborate the

structure.

Part 4: The Synergy of Experiment and Theory
A truly comprehensive structural analysis integrates experimental data with computational

modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT),

provide a theoretical framework to rationalize and predict experimental outcomes.

Authoritative Grounding: By comparing calculated data (NMR shifts, IR frequencies, relative

tautomer energies) with experimental results, we can achieve a higher level of confidence in

our structural assignment. For instance, if DFT calculations predict the keto tautomer to be

more stable in the gas phase and its calculated ¹³C NMR shift for C3 closely matches the

experimental value, the evidence becomes overwhelming.
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Caption: Synergy between experimental and computational methods.

Conclusion
The structural analysis of 5-Chlorobenzo[d]isoxazol-3-ol is not a linear process but an

integrated, multi-technique investigation. It is a narrative of duality, where the molecule's

identity is fluid in solution but fixed in the solid state. A complete characterization requires NMR

and IR spectroscopy to understand its solution-phase tautomerism, high-resolution mass

spectrometry to confirm its elemental formula, and single-crystal X-ray diffraction to provide an

unambiguous solid-state structure. These empirical results, when validated by computational

modeling, form a cohesive and unassailable structural assignment.

For the drug development professional, this level of detail is not academic. The dominant

tautomer dictates the molecule's hydrogen bond donor/acceptor profile, its shape, and its

polarity—all critical factors that govern its interaction with a biological target like D-amino acid

oxidase. A thorough understanding of its structure is, therefore, the foundational first step in the

journey from a promising compound to a potential therapeutic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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